molecular formula C11H15N3O2 B1613831 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid CAS No. 914637-18-6

4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B1613831
CAS No.: 914637-18-6
M. Wt: 221.26 g/mol
InChI Key: CTZMGPDSVCTFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid (CAS: 914637-18-6) is a high-purity solid chemical compound with the molecular formula C 11 H 15 N 3 O 2 and a molecular weight of 221.26 g/mol . This molecule features a hybrid structure combining a pyridine ring, a carboxylic acid functional group, and a 4-methylpiperazine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery . The compound serves as a key building block for the synthesis of more complex molecules. Its structure is related to other researched derivatives, such as 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid, which share the common 4-methylpiperazin-1-yl carbonyl pharmacophore . This pharmacophore is of significant interest in the development of targeted therapies. Piperazine-containing compounds are frequently explored in the design of kinase inhibitors, such as MEK1 inhibitors investigated for their anticancer properties . The presence of both hydrogen bond donor and acceptor sites, along with the basic nitrogen of the piperazine ring, makes this compound a versatile scaffold for interacting with various biological targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product in a appropriately controlled laboratory environment.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-12-10(8-9)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZMGPDSVCTFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649726
Record name 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-18-6
Record name 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nucleophilic Substitution on Halogenated Pyridine-2-carboxylic Acid

One common method involves halogenation at the 4-position of pyridine-2-carboxylic acid to produce 4-halopyridine-2-carboxylic acid, which then undergoes nucleophilic aromatic substitution with 4-methylpiperazine.

Typical reaction conditions:

  • Starting material: 4-chloropyridine-2-carboxylic acid or 4-bromopyridine-2-carboxylic acid.
  • Nucleophile: 4-methylpiperazine.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.
  • Base: Sometimes a base like potassium carbonate is used to deprotonate the piperazine and enhance nucleophilicity.

Reaction scheme:

$$
\text{4-halopyridine-2-carboxylic acid} + \text{4-methylpiperazine} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{4-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid}
$$

This method is straightforward and commonly used in medicinal chemistry for preparing substituted pyridines with piperazine moieties.

Reductive Amination or Coupling via Pyridine-2-carboxaldehyde Derivatives

An alternative approach involves:

  • Conversion of pyridine-2-carboxylic acid to pyridine-2-carboxaldehyde derivatives.
  • Reaction of the aldehyde with 4-methylpiperazine under reductive amination conditions.
  • Reduction of the intermediate imine to the corresponding amine.

This method is less common for this specific compound but can be useful when direct substitution is challenging.

Research Data and Findings

Catalytic Efficiency of Pyridine-2-carboxylic Acid

  • Pyridine-2-carboxylic acid (P2CA) exhibits dual acidic and basic properties, facilitating reactions such as Knoevenagel condensation and nucleophilic attacks.
  • It catalyzes multi-component reactions efficiently, yielding products in high yields (84–98%) within minutes under mild conditions.
  • The catalytic role of P2CA in reactions involving pyridine derivatives suggests its compatibility and potential use in functionalizing pyridine rings.

Use of Metal Hydrides in Related Piperazine-Substituted Pyridine Syntheses

  • Patent literature (JP2015174853A) describes the use of metal hydrides (e.g., sodium bis(2-methoxyethoxy)aluminum hydride) in the reduction of pyridine derivatives to obtain related piperazine-substituted pyridines.
  • Although this patent focuses on 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol, the methodology highlights the utility of metal hydride reductions in preparing functionalized pyridine-piperazine compounds.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 4-halopyridine-2-carboxylic acid 4-methylpiperazine, base, DMF/DMSO, heat Direct, high yield, well-established Requires halogenated precursor
Reductive amination Pyridine-2-carboxaldehyde derivative 4-methylpiperazine, reducing agent Mild conditions, selective Multi-step, less direct
Catalytic multi-component synthesis (using P2CA) Aldehydes, 1,3-diones, amino-pyrazoles Pyridine-2-carboxylic acid catalyst, ethanol, 60 °C Fast, eco-friendly, high yield Indirect for target compound
Metal hydride reduction (patent method) Pyridine derivatives with piperazine substituent Sodium bis(2-methoxyethoxy)aluminum hydride Efficient reduction step Specific to related derivatives

Detailed Notes and Considerations

  • Electronic Effects: The reactivity of pyridine derivatives in nucleophilic substitution is influenced by the electronic nature of substituents on the ring. Electron-withdrawing groups facilitate substitution by stabilizing the intermediate carbocation or transition state.
  • Catalyst Recyclability: Pyridine-2-carboxylic acid used as a catalyst can be recovered and reused without significant loss of activity, enhancing the sustainability of synthetic protocols.
  • Purification: The final product is typically purified by crystallization or chromatographic techniques, and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C11H15N3O2
  • Structural Features : This compound incorporates a piperazine moiety linked to a pyridine ring with a carboxylic acid functional group, providing it with unique chemical properties that enhance its versatility in research applications.

Medicinal Chemistry

4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid serves as a crucial building block for synthesizing pharmaceutical compounds targeting various medical conditions:

  • Neurological Disorders : The compound has been explored for developing drugs that modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.
  • Inflammatory Conditions : Its ability to inhibit specific enzymes and receptors positions it as a candidate for anti-inflammatory drugs. For example, it has shown inhibitory effects on PDGF receptor tyrosine kinase, which is implicated in several inflammatory diseases .

Biological Studies

The compound is utilized extensively in biological research to study enzyme inhibitors and receptor ligands:

  • Enzyme Inhibition : It has been shown to interact with non-receptor protein tyrosine kinases, influencing cellular signaling pathways and gene expression .
  • Cell Growth Stimulation : Notably, it stimulates mesangial cell growth and extracellular matrix production, indicating potential applications in regenerative medicine .

Materials Science

In materials science, this compound is employed as a precursor for synthesizing advanced materials with specific electronic or optical properties:

  • Organic Semiconductors : Its unique structure allows it to be incorporated into organic semiconductor devices, enhancing their performance characteristics .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of this compound:

CompoundCancer TypeIC50 (μM)Mechanism of Action
QC2HepatocarcinomaLow micromolarInduces oncosis via calpain activation
QC4Gastric CancerLow micromolarInduces apoptosis and oncosis

These findings suggest that derivatives of this compound may act as effective agents against certain cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli55 ± 0.5% at 100 μg/mL
S. aureus58 ± 0.4% at 75 μg/mL

These results indicate its potential as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic Acid

A key positional isomer is 6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid (CAS: 450368-30-6), which differs only in the placement of the methylpiperazine group on the pyridine ring (6-position instead of 4-position). For example, the 4-substituted analogue may exhibit better solubility in polar solvents due to reduced steric hindrance between the methylpiperazine and carboxylic acid groups .

Pyrimidine-Based Analogues

4-(4-Dimethylsulfamoylpiperazin-1-yl)pyrimidine-2-carboxylic acid () replaces the pyridine core with pyrimidine and substitutes the methyl group with a dimethylsulfamoyl moiety. However, the pyrimidine ring’s reduced basicity compared to pyridine may decrease cellular permeability .

Piperidine/Piperazine Derivatives with Varied Substituents

  • 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid (CAS: 883544-59-0): Replaces the piperazine with a piperidine ring and substitutes at the 3-position. Its molecular formula (C₁₂H₁₆N₂O₂) and weight (220.26 g/mol) differ slightly, influencing lipophilicity .
  • 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic Acid (): Incorporates a phenyl group at the 6-position of a pyrimidine ring. The phenyl group enhances aromatic stacking interactions but may increase cytotoxicity due to hydrophobicity. Safety data indicate a higher hazard profile (H303+H313+H333 warnings) compared to the target compound .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Formula Key Features/Applications Reference
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid Pyridine 2-COOH, 4-methylpiperazine C₁₁H₁₅N₃O₂ High solubility; kinase inhibitor intermediate
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid Pyridine 2-COOH, 6-methylpiperazine C₁₁H₁₅N₃O₂ Altered steric effects; research applications
4-(4-Dimethylsulfamoylpiperazin-1-yl)pyrimidine-2-carboxylic acid Pyrimidine 2-COOH, 4-dimethylsulfamoylpiperazine - Enhanced hydrogen bonding; metabolic studies
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid Pyridine 4-COOH, 3-methylpiperidine C₁₂H₁₆N₂O₂ Reduced polarity; drug impurity reference

Key Research Findings

  • Synthetic Accessibility : The target compound and its analogues are typically synthesized via nucleophilic substitution reactions on halogenated pyridine/pyrimidine precursors, followed by hydrolysis to introduce carboxylic acid groups (e.g., describes Swern oxidation and acidic hydrolysis) .
  • Biological Relevance : The 4-methylpiperazine group in the target compound enhances solubility and bioavailability, making it preferable over analogues with bulkier substituents (e.g., phenyl groups in ) for central nervous system-targeted drugs .

Biological Activity

4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including antitumor, antimicrobial, and neuropharmacological effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of pyridine compounds have shown significant inhibitory effects on various cancer cell lines.

CompoundCancer TypeIC50 (μM)Mechanism of Action
QC2HepatocarcinomaLow micromolarInduces oncosis via calpain activation
QC4Gastric CancerLow micromolarInduces apoptosis and oncosis

In a pharmacological evaluation, QC2 was noted for its moderate inhibitory activity against MEK1, suggesting a potential pathway for targeted cancer therapy .

Antimicrobial Activity

The compound has also exhibited promising antimicrobial properties. In vitro studies indicated that various derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli55 ± 0.5% at 100 μg/mL
S. aureus58 ± 0.4% at 75 μg/mL

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents positions it as a candidate for further research in neuropharmacology. A study highlighted the potential of piperazine derivatives in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders .

Case Studies

Several case studies have examined the biological activity of related compounds:

  • Study on Antiproliferative Effects : A series of piperazine derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines, demonstrating significant activity against hepatocellular carcinoma and gastric cancer cells with IC50 values in the low micromolar range .
  • Antimicrobial Screening : Compounds derived from pyridine carboxylic acids were tested against various microbial strains, showing effective inhibition comparable to standard antibiotics .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies protonation states of the piperazine ring (δ 2.3–3.5 ppm for N–CH₃) and pyridine substitution patterns (J coupling analysis for ortho/meta protons) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., C–N–C bond angles ~120° in the piperazine ring) .
  • HRMS : Validates molecular weight (error <2 ppm) and detects trace impurities .

What strategies are effective for resolving contradictions in reported pharmacological activities across studies?

Q. Advanced Research Focus

  • Meta-analysis : Compare assay conditions (e.g., buffer pH, ionic strength) and cell lines used in receptor binding studies .
  • Orthogonal validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm target engagement, addressing discrepancies in IC₅₀ values .

How should impurity profiles be analyzed and controlled during synthesis?

Q. Advanced Research Focus

  • HPLC-MS with CAD : Detects non-UV active impurities (e.g., des-methyl byproducts) with charged aerosol detection .
  • Chromatographic optimization : Adjust column temperature (25°C vs. 40°C) to separate epimeric impurities noted in pharmacopeial guidelines .
  • Acceptance criteria : Follow USP/EP standards (<0.15% for any single impurity) .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves (≥8 mil), lab coats, and safety goggles.
  • Ventilation : Use fume hoods (face velocity ≥0.5 m/s) to mitigate inhalation risks .
  • Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .

How does the stability of this compound vary under different storage conditions?

Q. Advanced Research Focus

  • Accelerated stability studies : Monitor degradation at 40°C/75% RH for 6 months via LC-MS. Primary degradation pathway: piperazine ring oxidation .
  • Storage recommendations : Argon atmosphere at -20°C; avoid prolonged exposure to light .

What computational approaches predict the biological activity of derivatives?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina targets kinase ATP-binding sites, validated by 100 ns MD trajectories (NAMD) .
  • QSAR models : Use descriptors like LogP and topological polar surface area, trained on piperazine analogs .

How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Q. Basic Research Focus

  • Stock preparation : DMSO stocks (≤0.5% final concentration) with sonication (45 kHz, 30 min) .
  • Co-solvents : PEG 400 (10% v/v) enhances solubility without cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.